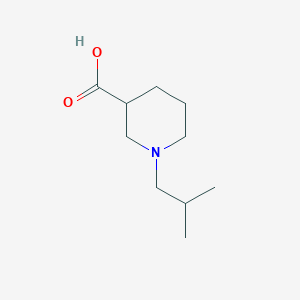
4-chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazol ring substituted with a chloro group and a 3-methylbenzyl group, making it a unique molecule with interesting properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine typically involves the following steps:
Benzylamine Formation: The starting material, 3-methylbenzylamine, is reacted with chloroacetic acid to form the benzylamine derivative.
Pyrazol Ring Formation: The benzylamine derivative undergoes cyclization with hydrazine to form the pyrazol ring.
Chlorination: The pyrazol ring is then chlorinated to introduce the chloro group at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the pyrazol ring or the benzyl group can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Pyrazol-3-one derivatives.
Reduction Products: Reduced pyrazol derivatives.
Substitution Products: Substituted pyrazol and benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
4-Chloro-1-(2-methylbenzyl)-1H-pyrazol-3-amine
4-Chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine
4-Chloro-1-(3-ethylbenzyl)-1H-pyrazol-3-amine
Uniqueness: 4-Chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazol ring and the benzyl group. This structural difference can lead to distinct reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
4-chloro-1-[(3-methylphenyl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-3-2-4-9(5-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOVZLFJCJGLKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride](/img/structure/B2796479.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2796482.png)
![1-[(2-chlorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2796484.png)
![3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2796485.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2796487.png)

![N-[(2-Methylphenyl)-(2-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2796493.png)
![7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid](/img/structure/B2796494.png)

![1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride](/img/structure/B2796497.png)

![ethyl 3-{4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}propanoate](/img/structure/B2796499.png)
